1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bicyclic structure with a pyrimidine ring fused to a cyclopentane ring, and a piperazine ring substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a pyrimidine precursor in the presence of a suitable catalyst can yield the desired bicyclic structure . The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring system and are known for their medicinal properties.
Uniqueness
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H18N4O2S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C12H18N4O2S/c1-19(17,18)16-7-5-15(6-8-16)12-10-3-2-4-11(10)13-9-14-12/h9H,2-8H2,1H3 |
InChI Key |
TZPBCAJRGREAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2CCC3 |
Origin of Product |
United States |
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